molecular formula C27H22FNO4 B264316 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B264316
M. Wt: 443.5 g/mol
InChI Key: NQRSFWNHGCQANF-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one, also known as BFH-772, is a synthetic compound that has been the subject of scientific research due to its potential use as a drug candidate. It belongs to the class of pyrrolone derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to downregulate the expression of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the migration and invasion of cancer cells. It has also been shown to increase the activity of antioxidant enzymes and to reduce oxidative stress. In addition, it has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is its relatively low toxicity, which makes it a potentially safe drug candidate. However, its limited solubility in water and some organic solvents may pose a challenge for its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several potential future directions for the study of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential use as an anti-cancer agent, either alone or in combination with other drugs. Further studies could also investigate its mechanism of action and its potential use in other disease areas, such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-fluorobenzaldehyde with 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)pyrrol-2-one in the presence of a catalyst. The resulting intermediate is then subjected to a series of steps involving protection and deprotection of functional groups, followed by oxidation and cyclization to yield the final product.

Scientific Research Applications

1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C27H22FNO4

Molecular Weight

443.5 g/mol

IUPAC Name

(4E)-1-benzyl-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H22FNO4/c1-16-13-20-14-19(9-12-22(20)33-16)25(30)23-24(18-7-10-21(28)11-8-18)29(27(32)26(23)31)15-17-5-3-2-4-6-17/h2-12,14,16,24,30H,13,15H2,1H3/b25-23+

InChI Key

NQRSFWNHGCQANF-WJTDDFOZSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F)/O

SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F)O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F)O

Origin of Product

United States

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